5-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid
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Overview
Description
5-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid is a chemical compound characterized by its pyridine ring substituted with a chloro group and a 1-methyl-1H-pyrazol-5-yl group at the 6th position, and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 1-methyl-1H-pyrazole with a halogenated pyridine derivative in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The chloro group can be reduced to produce a corresponding amine.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions at the 3-position.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing the chloro group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Esters and amides from oxidation reactions.
Amines from reduction reactions.
Substituted pyridines from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases like cancer and infectious diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
3-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-2-carboxylic acid
5-Chloro-6-(1-ethyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid
5-Bromo-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid
Uniqueness: 5-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications.
Properties
IUPAC Name |
5-chloro-6-(2-methylpyrazol-3-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-14-8(2-3-13-14)9-7(11)4-6(5-12-9)10(15)16/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFMVLYKRDGREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=C(C=N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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